Urea, N-[3-(dimethylamino)propyl]-N'-methyl-
Overview
Description
Urea, N-[3-(dimethylamino)propyl]-N’-methyl- is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea group attached to a dimethylamino propyl chain and a methyl group, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[3-(dimethylamino)propyl]-N’-methyl- typically involves the reaction of dimethylaminopropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethylaminopropylamine+Methyl isocyanate→Urea, N-[3-(dimethylamino)propyl]-N’-methyl-
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions of temperature and pressure. The process is designed to maximize yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: Urea, N-[3-(dimethylamino)propyl]-N’-methyl- can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium on carbon, specific solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, N-[3-(dimethylamino)propyl]-N’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-[3-(dimethylamino)propyl]-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
- Urea, N-[3-(dimethylamino)propyl]-N’-ethyl-
- Urea, N-[3-(dimethylamino)propyl]-N’-propyl-
- Urea, N-[3-(dimethylamino)propyl]-N’-butyl-
Comparison: Urea, N-[3-(dimethylamino)propyl]-N’-methyl- is unique due to its specific methyl group, which influences its reactivity and interaction with other molecules. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c1-8-7(11)9-5-4-6-10(2)3/h4-6H2,1-3H3,(H2,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTFRYSPSUHKQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549198 | |
Record name | N-[3-(Dimethylamino)propyl]-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111681-36-8 | |
Record name | N-[3-(Dimethylamino)propyl]-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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